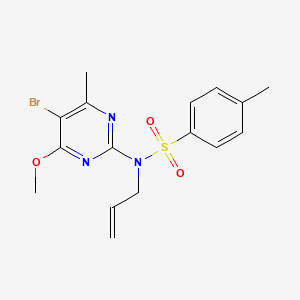![molecular formula C26H22ClN5O4S B11672084 (2-{(E)-[({[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B11672084.png)
(2-{(E)-[({[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-{(E)-[({[5-(4-氯苯基)-4-(4-甲基苯基)-4H-1,2,4-三唑-3-基]硫代}乙酰基)肼基]甲基}苯氧基)乙酸是一种复杂的有机分子,其结构包含三唑环、氯苯基和甲基苯基基团以及苯氧基乙酸部分。
准备方法
合成路线和反应条件
(2-{(E)-[({[5-(4-氯苯基)-4-(4-甲基苯基)-4H-1,2,4-三唑-3-基]硫代}乙酰基)肼基]甲基}苯氧基)乙酸的合成通常涉及多个步骤:
三唑环的形成: 三唑环可以通过涉及肼和适当前体的环化反应来合成。
氯苯基和甲基苯基基团的引入: 这些基团通过取代反应引入,通常使用卤代前体和合适的催化剂。
硫代基团的连接: 硫代基团通过硫醇化反应引入。
肼基的形成: 这涉及硫代乙酰中间体与肼衍生物的反应。
与苯氧基乙酸的最终偶联: 最后一步是在酸性或碱性条件下将肼基中间体与苯氧基乙酸偶联。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以确保高收率和纯度。这可能包括使用连续流反应器、先进的纯化技术和严格的质量控制措施。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在硫代基团处,导致形成亚砜或砜。
还原: 还原反应可以针对肼基,将其转化为肼衍生物。
取代: 芳香环可以发生亲电或亲核取代反应,允许进一步官能化。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 卤素、硝化剂或磺化剂等试剂在受控条件下使用。
主要产物
氧化: 亚砜、砜。
还原: 肼衍生物。
取代: 根据所用试剂的不同,各种取代衍生物。
科学研究应用
化学
该化合物因其作为合成更复杂分子的构建块的潜力而受到研究。其独特的结构允许进行多样的化学修饰。
生物学
在生物学研究中,该化合物因其作为酶抑制剂或受体调节剂的潜力而被研究。其三唑环和芳香基团是与生物靶标相互作用的关键特征。
医药
该化合物在药物化学中显示出希望,特别是在开发新药方面。其结构表明对各种疾病具有潜在的活性,包括癌症和传染病。
工业
在工业应用中,该化合物因其在材料科学中的用途而被研究,例如开发具有特定性能的新型聚合物或涂层。
作用机制
(2-{(E)-[({[5-(4-氯苯基)-4-(4-甲基苯基)-4H-1,2,4-三唑-3-基]硫代}乙酰基)肼基]甲基}苯氧基)乙酸的作用机制涉及其与特定分子靶标的相互作用。三唑环和芳香基团使其能够与酶或受体结合,调节其活性。这会导致酶活性的抑制或受体信号通路的改变,从而产生治疗效果。
相似化合物的比较
类似化合物
(2-{(E)-[({[5-(4-氯苯基)-4-(4-甲基苯基)-4H-1,2,4-三唑-3-基]硫代}乙酰基)肼基]甲基}苯氧基)丙酸: 类似结构,但具有丙酸部分而不是乙酸。
(2-{(E)-[({[5-(4-氯苯基)-4-(4-甲基苯基)-4H-1,2,4-三唑-3-基]硫代}乙酰基)肼基]甲基}苯氧基)丁酸: 类似结构,但具有丁酸部分。
独特性
(2-{(E)-[({[5-(4-氯苯基)-4-(4-甲基苯基)-4H-1,2,4-三唑-3-基]硫代}乙酰基)肼基]甲基}苯氧基)乙酸的独特性在于其官能团的特定组合,这些组合赋予其独特的化学和生物学特性。其结构允许多种化学修饰和与多种生物靶标的相互作用,使其成为研究和开发的宝贵化合物。
属性
分子式 |
C26H22ClN5O4S |
|---|---|
分子量 |
536.0 g/mol |
IUPAC 名称 |
2-[2-[(E)-[[2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C26H22ClN5O4S/c1-17-6-12-21(13-7-17)32-25(18-8-10-20(27)11-9-18)30-31-26(32)37-16-23(33)29-28-14-19-4-2-3-5-22(19)36-15-24(34)35/h2-14H,15-16H2,1H3,(H,29,33)(H,34,35)/b28-14+ |
InChI 键 |
RZEWDLSMIUNYCH-CCVNUDIWSA-N |
手性 SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=CC=C3OCC(=O)O)C4=CC=C(C=C4)Cl |
规范 SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=CC=C3OCC(=O)O)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672010.png)

![N-(2-chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11672031.png)

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11672037.png)
![(5E)-5-[4-(2,4-dinitrophenoxy)-3-ethoxybenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11672042.png)
![(5E)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11672049.png)
![4-[(4Z)-3-methyl-4-{[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B11672054.png)
![N-[5-(4-Fluoro-benzylsulfanylmethyl)-[1,3,4]thiadiazol-2-yl]-3-nitro-benzamide](/img/structure/B11672060.png)
![(5Z)-2-(4-methylphenyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11672061.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide](/img/structure/B11672073.png)
![ethyl (2Z)-2-(4-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11672077.png)
![N-(5-chloro-2-hydroxyphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11672092.png)

